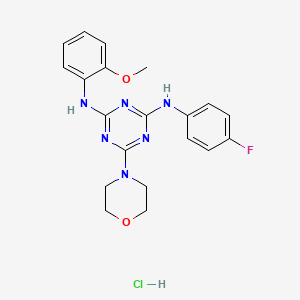
N2-(4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C20H22ClFN6O2 and its molecular weight is 432.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is neuroprotection . It is a precise target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
The compound interacts with its targets by inhibiting ER stress , apoptosis , and the NF-kB inflammatory pathway . This interaction results in changes that can potentially develop the compound as a neuroprotective and anti-neuroinflammatory agent .
Biochemical Pathways
The affected pathways include the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways by the compound leads to downstream effects that contribute to its neuroprotective and anti-neuroinflammatory properties .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These effects contribute to the compound’s potential as a neuroprotective and anti-neuroinflammatory agent .
Biologische Aktivität
N2-(4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine derivative class. Its unique structure, featuring a triazine core substituted with various functional groups, has prompted extensive research into its biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N6O3 with a molecular weight of 422.5 g/mol. The compound contains a fluorophenyl group, a methoxyphenyl group, and a morpholino group attached to the triazine ring. This configuration contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N6O3 |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 898650-68-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It can inhibit enzyme activity by binding to active sites on enzymes or receptors, thereby blocking substrate access. Additionally, it may modulate cellular pathways associated with signal transduction, leading to altered cellular responses.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably:
- Triple-Negative Breast Cancer Cells : The compound has shown potent activity against MDA-MB231 cells (a triple-negative breast cancer cell line), reducing cell viability significantly at concentrations as low as 10 μM .
- Hormone-Dependent Cancer Cells : In contrast, hormone-dependent cancer cell lines such as SKBR-3 and MCF-7 displayed more resistance to the compound's effects .
Cytotoxicity Studies
Cytotoxicity assessments indicated that the compound's GI50 (the concentration required to inhibit cell growth by 50%) values were particularly low for MDA-MB231 cells at approximately 0.06 μM . This highlights its potential as a therapeutic agent in treating aggressive forms of breast cancer.
Case Studies and Research Findings
- Study on Structure-Activity Relationship (SAR) :
- In Vitro Efficacy :
-
Mechanistic Insights :
- Further investigations revealed that the compound could alter cellular signaling pathways involved in proliferation and apoptosis, suggesting multiple mechanisms through which it exerts its biological effects.
Eigenschaften
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(2-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2.ClH/c1-28-17-5-3-2-4-16(17)23-19-24-18(22-15-8-6-14(21)7-9-15)25-20(26-19)27-10-12-29-13-11-27;/h2-9H,10-13H2,1H3,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNCAEJLSVQNQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














